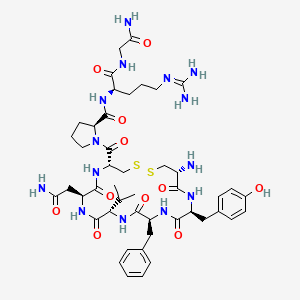
Vdavp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Val4]AVP, also known as 4-Val-arginine vasopressin, is a synthetic analogue of arginine vasopressin. Arginine vasopressin is a neurohypophysial hormone involved in the regulation of water retention and blood pressure. [Val4]AVP is designed to mimic the biological activity of natural arginine vasopressin, with modifications to enhance its stability and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Val4]AVP involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of [Val4]AVP follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
[Val4]AVP undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability and biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize specific amino acid residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents used to reduce disulfide bonds.
Substitution: Amino acid substitutions are achieved using protected amino acid derivatives during the synthesis process.
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, selectivity, and biological activity. These modifications can improve the therapeutic potential of [Val4]AVP .
Scientific Research Applications
[Val4]AVP has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating water balance and blood pressure.
Medicine: Explored as a potential therapeutic agent for conditions such as diabetes insipidus and vasodilatory shock.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
[Val4]AVP exerts its effects by binding to vasopressin receptors, primarily the V1a, V1b, and V2 receptors. The binding of [Val4]AVP to these receptors activates intracellular signaling pathways, including the phospholipase C (PLC) pathway and the cyclic adenosine monophosphate (cAMP) pathway. These pathways lead to various physiological responses, such as increased water reabsorption in the kidneys and vasoconstriction in blood vessels .
Comparison with Similar Compounds
Similar Compounds
Desmopressin: A synthetic analogue of arginine vasopressin with enhanced antidiuretic effects.
Terlipressin: A long-acting vasopressin analogue used in the treatment of variceal bleeding.
Lypressin: A natural peptide used in the treatment of diabetes insipidus.
Uniqueness of [Val4]AVP
[Val4]AVP is unique due to its specific amino acid substitution at position 4, which enhances its stability and selectivity for vasopressin receptors. This modification allows [Val4]AVP to retain the biological activity of natural arginine vasopressin while improving its therapeutic potential .
Properties
CAS No. |
52049-52-2 |
|---|---|
Molecular Formula |
C46H66N14O11S2 |
Molecular Weight |
1055.2 g/mol |
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H66N14O11S2/c1-24(2)37-44(70)57-32(20-35(48)62)41(67)58-33(45(71)60-17-7-11-34(60)43(69)54-29(10-6-16-52-46(50)51)39(65)53-21-36(49)63)23-73-72-22-28(47)38(64)55-30(19-26-12-14-27(61)15-13-26)40(66)56-31(42(68)59-37)18-25-8-4-3-5-9-25/h3-5,8-9,12-15,24,28-34,37,61H,6-7,10-11,16-23,47H2,1-2H3,(H2,48,62)(H2,49,63)(H,53,65)(H,54,69)(H,55,64)(H,56,66)(H,57,70)(H,58,67)(H,59,68)(H4,50,51,52)/t28-,29+,30-,31-,32-,33-,34-,37-/m0/s1 |
InChI Key |
JITASQOSGITBPR-FMCGBTBPSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N |
Key on ui other cas no. |
52049-52-2 |
sequence |
CYFVNCPRG |
Synonyms |
4-Val-argipressin arginine vasopressin, Val(4)- argipressin, Val(4)- argipressin, Val(4)-, (L-Val-L-Arg)-isomer argipressin, valine(4)- VDAVP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















